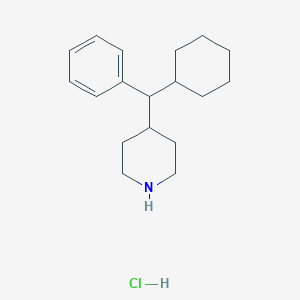![molecular formula C13H12O6S B15062686 [7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid CAS No. 91903-83-2](/img/structure/B15062686.png)
[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid: is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring substituted with hydroxy, methoxycarbonyl, and methanesulfonic acid groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of functional groups through various chemical reactions such as esterification, sulfonation, and hydroxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring are replaced by other groups. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学研究应用
Chemistry: In chemistry, [7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound may be used as a probe or marker due to its distinct chemical properties. It can help in studying biochemical pathways and interactions within cells.
Medicine: The compound has potential applications in medicinal chemistry, where it may be investigated for its pharmacological properties. Its derivatives could serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of [7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxycarbonyl groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The methanesulfonic acid group can enhance solubility and facilitate the compound’s transport within biological systems. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
相似化合物的比较
Naphthalene-1-sulfonic acid: Similar in structure but lacks the hydroxy and methoxycarbonyl groups.
6-Methoxycarbonyl-2-naphthol: Contains the methoxycarbonyl group but differs in the position of the hydroxy group.
7-Hydroxy-2-naphthoic acid: Similar hydroxy and carboxyl groups but lacks the methanesulfonic acid group.
Uniqueness: [7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness allows for specific applications and reactivity patterns not observed in similar compounds.
属性
CAS 编号 |
91903-83-2 |
|---|---|
分子式 |
C13H12O6S |
分子量 |
296.30 g/mol |
IUPAC 名称 |
(7-hydroxy-6-methoxycarbonylnaphthalen-1-yl)methanesulfonic acid |
InChI |
InChI=1S/C13H12O6S/c1-19-13(15)11-5-8-3-2-4-9(7-20(16,17)18)10(8)6-12(11)14/h2-6,14H,7H2,1H3,(H,16,17,18) |
InChI 键 |
HUKXNAHKRRGICL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C2C(=C1)C=CC=C2CS(=O)(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


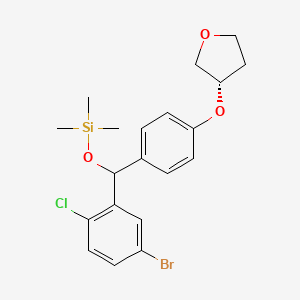
![Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B15062618.png)
![(1Z,6R,11R,13R,14S,15S,16R,19E,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B15062626.png)
![2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B15062633.png)
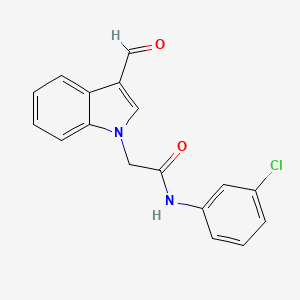
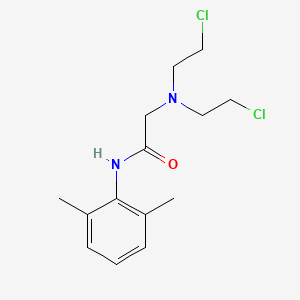

![12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5-dihydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylic acid](/img/structure/B15062646.png)
![(1'R,2S,10'aR)-1'-(prop-1-en-2-yl)-3',5',10',10'a-tetrahydro-1'H-spiro[aziridine-2,2'-pyrrolo[1,2-b]isoquinoline]](/img/structure/B15062649.png)
![{4'-[(Oxan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid](/img/structure/B15062651.png)
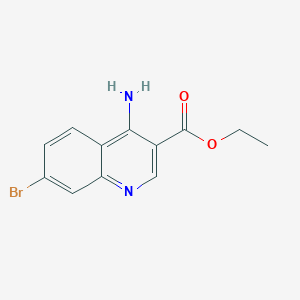
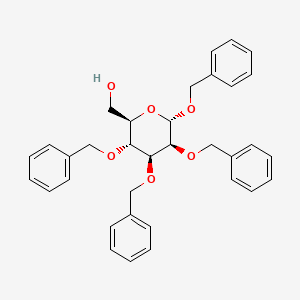
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15062671.png)
